5-Amino-N-(2,3-dimethylphenyl)naphthalene-1-sulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N-(2,3-dimethylphenyl)naphthalene-1-sulfonamide typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and substitution reactions, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Amino-N-(2,3-dimethylphenyl)naphthalene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and various substituted aromatic compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
5-Amino-N-(2,3-dimethylphenyl)naphthalene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials such as dyes and polymers.
Mechanism of Action
The mechanism of action of 5-Amino-N-(2,3-dimethylphenyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The amino and sulfonamide groups play a crucial role in binding to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and microbial inhibition .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-N-(2,3-dimethylphenyl)naphthalene-2-sulfonamide
- 5-Amino-N-(2,4-dimethylphenyl)naphthalene-1-sulfonamide
- 5-Amino-N-(2,3-dimethylphenyl)anthracene-1-sulfonamide
Uniqueness
5-Amino-N-(2,3-dimethylphenyl)naphthalene-1-sulfonamide stands out due to its specific structural configuration, which imparts unique chemical reactivity and biological activity. Its combination of functional groups allows for versatile applications in various fields, making it a compound of significant interest .
Properties
CAS No. |
648899-07-4 |
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Molecular Formula |
C18H18N2O2S |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
5-amino-N-(2,3-dimethylphenyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C18H18N2O2S/c1-12-6-3-10-17(13(12)2)20-23(21,22)18-11-5-7-14-15(18)8-4-9-16(14)19/h3-11,20H,19H2,1-2H3 |
InChI Key |
FVHYBMOHINTCDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N)C |
Origin of Product |
United States |
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